![molecular formula C21H26Cl2F3N3S B1683243 Trifluoperazine hydrochloride CAS No. 440-17-5](/img/structure/B1683243.png)
Trifluoperazine hydrochloride
Overview
Description
Trifluoperazine hydrochloride is a phenothiazine derivative used as an antipsychotic and an antiemetic . It is used to treat the symptoms of schizophrenia and on a short-term basis to treat anxiety in people who have not been helped by other medications .
Molecular Structure Analysis
The molecular formula of Trifluoperazine hydrochloride is C21H26Cl2F3N3S . The average molecular weight is 480.417 Da .Physical And Chemical Properties Analysis
Trifluoperazine hydrochloride is a solid substance . The average molecular weight is 480.417 Da and the monoisotopic mass is 479.117658566 Da . The chemical formula is C21H26Cl2F3N3S .Scientific Research Applications
Antipsychotic and Antiemetic Agent
Trifluoperazine dihydrochloride is clinically used as an antipsychotic and antiemetic agent. It functions by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, affecting various physiological responses such as basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Antiviral Activity
Research has shown that Trifluoperazine has antiviral activity against Dengue virus (DENV) and Zika virus (ZIKV). It is being analyzed for its potential to inhibit viral protein detection by immunofluorescence and Western blot, which could be significant in managing these viral infections .
Anti-Cancer Effects
Trifluoperazine has been investigated for its anti-cancer effects , particularly in the context of Pulmonary Arterial Hypertension (PAH). PAH is characterized by the progressive obliteration of small pulmonary arteries due to exaggerated proliferation and resistance to apoptosis of pulmonary artery cells. Trifluoperazine’s role in this context is under preclinical investigation .
Autophagy Inhibition and Radiotherapy Efficacy
As a novel autophagy inhibitor , Trifluoperazine is being studied for its ability to enhance the efficacy of adjuvant radiotherapy in patients with glioblastoma (GBM). Current autophagy inhibitors do not penetrate the blood-brain-barrier (BBB), making Trifluoperazine a potential candidate for improving treatment outcomes in GBM through this mechanism .
Safety And Hazards
Trifluoperazine hydrochloride has several side effects including dizziness, drowsiness, blurred vision, dry mouth, loss of appetite, sleep problems, muscle weakness, itching or rash, missed menstrual periods, and breast swelling or discharge . It is not approved for use in older adults with dementia-related psychosis . It is also not recommended for patients with bone marrow suppression, liver disease, a blood cell disorder, or if the patient has drowsiness, slow breathing, weak pulse, or decreased alertness .
Future Directions
While Trifluoperazine hydrochloride is primarily used for the management of schizophrenia and other psychotic disorders, research is being conducted to explore other potential uses. For instance, a study discusses the anti-tumor effects of mesoporous silica nanoparticles loaded with Trifluoperazine .
properties
IUPAC Name |
10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3S.2ClH/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24;;/h2-3,5-8,15H,4,9-14H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDAOUXDMHXPDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2F3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045085 | |
Record name | Trifluoperazine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoperazine hydrochloride | |
CAS RN |
440-17-5 | |
Record name | Trifluoperazine hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000440175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10H-Phenothiazine, 10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trifluoperazine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trifluoperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.477 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIFLUOPERAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P1Y2SNF5V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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